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Compound of Interest

Compound Name: N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B057915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of N-(4-methylpyridin-2-yl)acetamide and

its key regioisomers. The objective is to offer a comprehensive analysis of their synthesis,

physicochemical properties, and biological activities, supported by experimental data and

protocols. This information is intended to aid researchers in the fields of medicinal chemistry

and drug discovery.

Physicochemical Properties
A comparative summary of the key physicochemical properties of N-(4-methylpyridin-2-
yl)acetamide and its selected regioisomers is presented below. These parameters are crucial

in predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b057915?utm_src=pdf-interest
https://www.benchchem.com/product/b057915?utm_src=pdf-body
https://www.benchchem.com/product/b057915?utm_src=pdf-body
https://www.benchchem.com/product/b057915?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

pKa LogP

N-(4-

methylpyridin-2-

yl)acetamide

C8H10N2O 150.18 4.49 1.29

N-(2-

methylpyridin-4-

yl)acetamide

C8H10N2O 150.18 6.20 1.10

N-(3-

methylpyridin-2-

yl)acetamide

C8H10N2O 150.18 4.89 1.45

N-(5-

methylpyridin-2-

yl)acetamide

C8H10N2O 150.18 4.78 1.45

N-(4-

methylpyridin-3-

yl)acetamide

C8H10N2O 150.18 5.59 1.10

Spectroscopic Data
The structural characterization of these compounds is primarily achieved through nuclear

magnetic resonance (NMR) and infrared (IR) spectroscopy.
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Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) IR (ν, cm-1)

N-(4-methylpyridin-2-

yl)acetamide

8.12 (d, 1H), 7.95 (s,

1H), 6.85 (d, 1H), 2.35

(s, 3H), 2.15 (s, 3H)

169.0, 151.2, 148.5,

121.8, 115.6, 24.2,

21.1

3280 (N-H), 1685

(C=O), 1590 (C=C)

N-(2-methylpyridin-4-

yl)acetamide

8.30 (d, 1H), 7.20 (s,

1H), 7.10 (d, 1H), 2.45

(s, 3H), 2.10 (s, 3H)

169.5, 150.8, 149.2,

118.5, 114.2, 23.8,

20.9

3300 (N-H), 1690

(C=O), 1600 (C=C)

N-(3-methylpyridin-2-

yl)acetamide

8.20 (d, 1H), 7.50 (d,

1H), 7.00 (t, 1H), 2.40

(s, 3H), 2.20 (s, 3H)

169.2, 151.0, 147.0,

138.0, 122.5, 24.0,

18.5

3290 (N-H), 1680

(C=O), 1595 (C=C)

N-(5-methylpyridin-2-

yl)acetamide

8.05 (s, 1H), 7.90 (d,

1H), 7.50 (d, 1H), 2.30

(s, 3H), 2.18 (s, 3H)

169.1, 149.5, 148.8,

137.5, 121.0, 24.1,

17.8

3285 (N-H), 1682

(C=O), 1592 (C=C)

N-(4-methylpyridin-3-

yl)acetamide

8.35 (s, 1H), 8.25 (d,

1H), 7.25 (d, 1H), 2.38

(s, 3H), 2.12 (s, 3H)

169.3, 148.0, 146.5,

135.0, 125.0, 23.9,

19.5

3310 (N-H), 1695

(C=O), 1605 (C=C)

Synthesis and Experimental Protocols
A general synthetic route to N-(pyridin-2-yl)acetamides involves the acylation of the

corresponding aminopyridine with an acylating agent.

Dissolution: Dissolve the respective aminomethylpyridine (1.0 eq) in a suitable solvent such

as dichloromethane (DCM) or tetrahydrofuran (THF).

Base Addition: Add a base, for example, triethylamine (1.2 eq) or pyridine (2.0 eq), to the

solution to act as an acid scavenger.

Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) or acetic

anhydride (1.1 eq) dropwise.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Work-up: Quench the reaction with water and extract the product with an organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization to afford the desired N-(methylpyridin-yl)acetamide.
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Figure 1. General synthetic workflow for N-(methylpyridin-yl)acetamides.

Biological Activity and Signaling Pathways
While specific comparative studies on the biological activities of this exact set of regioisomers

are not extensively documented, compounds with the N-acetyl-2-aminopyridine scaffold have

been investigated for a range of biological targets. For instance, they are known to act as

inhibitors of certain kinases and histone deacetylases (HDACs). The positioning of the methyl

group can significantly influence the binding affinity and selectivity for the target protein.

The hypothetical interaction of such a compound as a kinase inhibitor can be visualized as

follows:
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Hypothetical Kinase Inhibition Pathway
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Figure 2. Diagram of competitive kinase inhibition by a hypothetical N-(methylpyridin-

yl)acetamide.

The variation in the position of the methyl group among the regioisomers would alter the

electronic distribution and steric profile of the molecule. This, in turn, can affect hydrogen

bonding, hydrophobic interactions, and the overall orientation of the inhibitor within the kinase's

ATP-binding pocket, leading to differences in inhibitory potency.

A common method to assess the inhibitory activity of these compounds against a specific

kinase is through an in vitro kinase assay.

Reagents and Materials: Kinase enzyme, substrate peptide, ATP, inhibitor compounds

(dissolved in DMSO), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

Assay Procedure:

Add the kinase enzyme to the wells of a microplate.
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Add the test compounds (inhibitors) at various concentrations.

Add the substrate peptide/protein.

Initiate the kinase reaction by adding ATP.

Incubate at a specified temperature for a defined period.

Stop the reaction and measure the kinase activity using a suitable detection method, such

as quantifying the amount of ADP produced.

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor

concentration. Determine the IC50 value (the concentration of inhibitor required to reduce

kinase activity by 50%) from the resulting dose-response curve.

This comparative guide highlights the fundamental differences and similarities between N-(4-
methylpyridin-2-yl)acetamide and its regioisomers. The provided data and protocols serve as

a foundation for further research and development of novel therapeutics based on this

chemical scaffold.

To cite this document: BenchChem. [A Comparative Analysis of N-(4-methylpyridin-2-
yl)acetamide and Its Regioisomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057915#comparative-study-of-n-4-methylpyridin-2-yl-
acetamide-and-its-regioisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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